5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde
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Overview
Description
5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol . It is characterized by the presence of a furan ring substituted with an aldehyde group and a 4-ethylphenoxy methyl group. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 4-ethylphenol with furan-2-carbaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The furan ring and the 4-ethylphenoxy group contribute to the compound’s overall reactivity and ability to interact with biological molecules .
Comparison with Similar Compounds
Similar compounds to 5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde include:
5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde: This compound has a similar structure but with a chlorine atom instead of an ethyl group. It exhibits different reactivity and biological properties.
5-[(4-Methoxyphenoxy)methyl]furan-2-carbaldehyde: The presence of a methoxy group instead of an ethyl group alters its chemical and physical properties.
5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde: This compound has an ethoxy group, which affects its solubility and reactivity compared to the ethyl-substituted compound.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-[(4-ethylphenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-2-11-3-5-12(6-4-11)16-10-14-8-7-13(9-15)17-14/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKKLEZXXMQHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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